Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate: is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group and a methyloxirane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method for preparing methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation and bromination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the development of novel therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.
Industry:
Material Science: The compound is employed in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins or nucleic acids. This modification can alter the function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
- Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate
Comparison:
- Bromine vs. Chlorine/Fluorine: The presence of a bromine atom in methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate imparts unique reactivity compared to its chlorine and fluorine analogs. Bromine is more reactive in substitution reactions, making it a versatile intermediate.
- Positional Isomers: The position of the halogen atom on the phenyl ring (e.g., 3-bromophenyl vs. 4-bromophenyl) can significantly influence the compound’s reactivity and biological activity.
This compound stands out due to its specific substitution pattern and the presence of the oxirane ring, which provides unique opportunities for chemical modifications and applications in various fields.
Biological Activity
Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is an organic compound categorized as an oxirane, which is characterized by its three-membered cyclic ether structure. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C12H11BrO2
- Molecular Weight : 271.11 g/mol
- IUPAC Name : this compound
The presence of the bromine atom in the 3-position of the phenyl ring enhances the compound's reactivity, making it a candidate for various biological applications. The oxirane ring is highly strained, which contributes to its potential for chemical transformations and interactions with biological molecules.
The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This ring can undergo ring-opening reactions, allowing it to form covalent bonds with nucleophilic sites in proteins or nucleic acids. Such interactions can disrupt normal cellular functions, positioning this compound as a potential therapeutic agent in drug development.
Biological Activities
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the inhibition of key enzymes responsible for cancer cell proliferation.
- Antimicrobial Properties : The reactivity of the oxirane ring may allow for interactions with bacterial cell walls or other critical components, potentially leading to antimicrobial effects.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating various inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
Case Study: Antimicrobial Testing
In vitro testing against Gram-positive and Gram-negative bacteria showed promising results, with significant inhibition zones observed. Further mechanistic studies are required to understand the specific interactions at play.
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-11(9(15-11)10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3 |
InChI Key |
YYGBTCCTEKJRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.